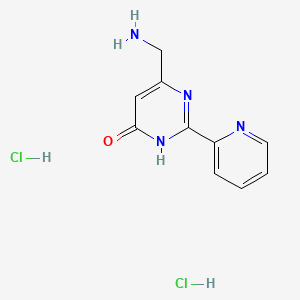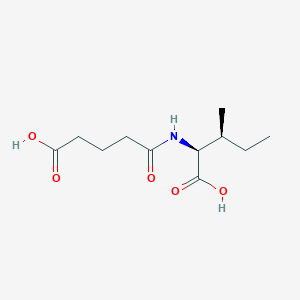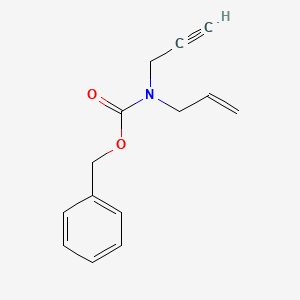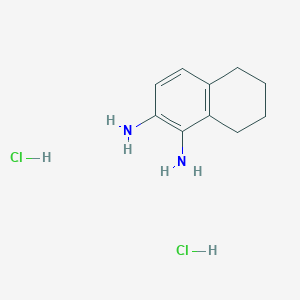![molecular formula C14H13NOS B13499898 2-[(1,3-Thiazol-2-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one](/img/structure/B13499898.png)
2-[(1,3-Thiazol-2-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1,3-Thiazol-2-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one is a compound that features a thiazole ring attached to a tetrahydronaphthalene moiety. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
準備方法
The synthesis of 2-[(1,3-Thiazol-2-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one typically involves the formation of the thiazole ring followed by its attachment to the tetrahydronaphthalene structure. One common method involves the reaction of a thioamide with a haloketone under basic conditions to form the thiazole ring . Industrial production methods may involve multi-step synthesis processes that are optimized for yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
化学反応の分析
2-[(1,3-Thiazol-2-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of thiazolidines.
科学的研究の応用
2-[(1,3-Thiazol-2-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
作用機序
The mechanism of action of 2-[(1,3-Thiazol-2-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, its interaction with cellular receptors can trigger signaling pathways that result in anticancer activity .
類似化合物との比較
2-[(1,3-Thiazol-2-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one can be compared with other thiazole-containing compounds, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug that also contains a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
These compounds share the thiazole ring but differ in their additional functional groups and overall structure, leading to different biological activities and applications. The uniqueness of this compound lies in its specific combination of the thiazole ring with the tetrahydronaphthalene moiety, which imparts distinct chemical and biological properties .
特性
分子式 |
C14H13NOS |
|---|---|
分子量 |
243.33 g/mol |
IUPAC名 |
2-(1,3-thiazol-2-ylmethyl)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C14H13NOS/c16-14-11(9-13-15-7-8-17-13)6-5-10-3-1-2-4-12(10)14/h1-4,7-8,11H,5-6,9H2 |
InChIキー |
XGKXJCSFUQXZTL-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC=CC=C2C(=O)C1CC3=NC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methoxy-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetic acid](/img/structure/B13499819.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-(2,4-difluorophenyl)propanoic acid](/img/structure/B13499820.png)

![tert-butyl N-[1-(3-hydroxyphenyl)cyclopropyl]carbamate](/img/structure/B13499834.png)

![2,3,7-Trichloropyrido[2,3-b]pyrazine](/img/structure/B13499855.png)


![1-{5-Bromo-2-[(pyridin-2-yl)methoxy]phenyl}methanamine dihydrochloride](/img/structure/B13499863.png)


![methyl 3-(5-bromo-1H-indol-3-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B13499880.png)
![2-{[(Oxolan-2-yl)methyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride](/img/structure/B13499891.png)
